molecular formula C19H21ClN3NaO5S2 B1255511 HMR 1098

HMR 1098

Cat. No.: B1255511
M. Wt: 494 g/mol
InChI Key: SUEVHDKFEXAKAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMR 1098 involves several steps, starting with the preparation of the core benzamide structure. The process typically includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 4-methoxy-3-(methylamino)benzenesulfonamide in the presence of a base such as triethylamine to form the benzamide core.

    Final Product Formation: The benzamide core is further reacted with sodium methoxide to yield the final product, clamikalant sodium (this compound).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

HMR 1098 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the benzamide core.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the methoxy and chloro groups on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the benzamide core, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

HMR 1098 has a wide range of applications in scientific research:

Mechanism of Action

HMR 1098 exerts its effects by blocking the sarcolemmal ATP-sensitive potassium channels. These channels play a crucial role in regulating cardiac muscle contraction and relaxation. By inhibiting these channels, this compound can modulate cardiac electrical activity, making it a valuable tool for studying arrhythmias. The molecular targets include the Kir6.2 and SUR1 subunits of the KATP channel .

Comparison with Similar Compounds

HMR 1098 is unique in its high selectivity and potency as a KATP channel blocker. Similar compounds include:

This compound stands out due to its specific action on the sarcolemmal KATP channels, making it a preferred choice for detailed cardiac studies.

Properties

Molecular Formula

C19H21ClN3NaO5S2

Molecular Weight

494 g/mol

IUPAC Name

sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide

InChI

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1

InChI Key

SUEVHDKFEXAKAF-UHFFFAOYSA-M

Canonical SMILES

CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]

Synonyms

HMR 1098
HMR-1098

Origin of Product

United States

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